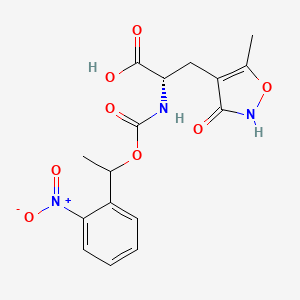

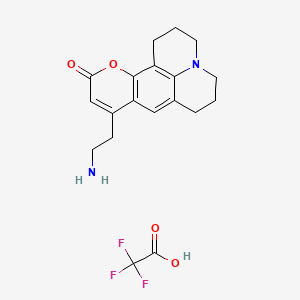

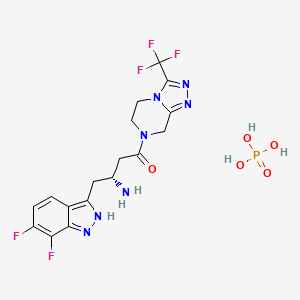

![molecular formula C29H34N2O2 B560357 N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide CAS No. 1069521-64-7](/img/structure/B560357.png)

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide

Overview

Description

This compound is a butyrylcholinesterase (BChE) inhibitor . BChE is a promising drug target as its levels and activity significantly increase in the late stages of Alzheimer’s disease . The compound was discovered using a hierarchical virtual screening protocol followed by biochemical evaluation .

Synthesis Analysis

The compound was synthesized and resolved into its pure enantiomers . A high degree of stereoselective activity was revealed .Molecular Structure Analysis

The crystal structure of human BChE in complex with this compound was solved, revealing the binding mode and providing clues for potential optimization .Chemical Reactions Analysis

The compound showed significant inhibitory activities against BChE . The most potent stereoisomer (+)-1 had a dissociation constant of 2.7 nM .Scientific Research Applications

- Application : ZINC12613047 acts as a BChE inhibitor, making it a potential candidate for Alzheimer’s therapy. In vitro studies have demonstrated its high affinity binding to BChE .

- In Vitro Findings : ZINC12613047 showed significant anti-aggregation effects against Aβ1-42 (a protein implicated in Alzheimer’s) at 10 μM concentration. It was also noncytotoxic to human neuronal cells .

- Application : ZINC12613047 has demonstrated neuroprotective effects against Aβ1-42-induced toxicity in human neuronal cells. It shields these cells from the harmful effects of Aβ1-42 peptide .

Butyrylcholinesterase (BChE) Inhibition

Neuroprotective Effects

Future Directions

The compound inhibited amyloid β (1-42) peptide self-induced aggregation into fibrils (by 61.7% at 10 μM) and protected cultured SH-SY5Y cells against amyloid-β-induced toxicity . These data suggest that the compound represents a promising candidate for hit-to-lead follow-up in the drug-discovery process against Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of ZINC12613047 is Butyrylcholinesterase (BChE) . BChE is considered a promising drug target as its levels and activity increase significantly in the late stages of Alzheimer’s disease .

Mode of Action

ZINC12613047 acts as a BChE inhibitor . It binds to BChE with high affinity, as revealed by the complex structure between ZINC12613047 and BChE . The pocket of BChE is comparatively larger than that of AChE, which likely explains why ZINC12613047 displays low affinity for AChE .

Biochemical Pathways

The inhibition of BChE by ZINC12613047 affects the cholinergic neurotransmission pathway . By inhibiting BChE, ZINC12613047 prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This leads to an increase in acetylcholine levels, which can help alleviate the symptoms of Alzheimer’s disease .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

In vitro studies have shown that ZINC12613047 has significant Aβ1-42-antiaggregation effects with 61.7% inhibition . Aβ1-42 is a peptide that forms plaques in the brain of Alzheimer’s patients. By inhibiting the aggregation of Aβ1-42, ZINC12613047 could potentially slow down the progression of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of ZINC12613047 can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name |

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-33-16-15-31(29(32)27-13-12-23-8-2-3-9-24(23)17-27)21-22-7-6-14-30(20-22)28-18-25-10-4-5-11-26(25)19-28/h2-5,8-13,17,22,28H,6-7,14-16,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBCHFHGWACYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

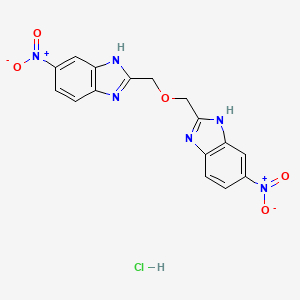

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)